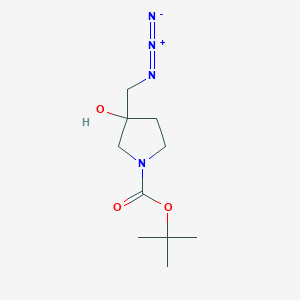
1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” is a synthetic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” typically involves multiple steps:
Formation of the phenoxypropanolamine backbone: This can be achieved by reacting 4-cyclohexylphenol with epichlorohydrin under basic conditions to form the intermediate epoxide.
Nucleophilic substitution: The intermediate epoxide is then reacted with 4-phenylpiperazine to form the desired product.
Purification and conversion to dihydrochloride salt: The final product is purified and converted to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclohexyl rings.
Reduction: Reduction reactions could target the piperazine ring or the phenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of various analogs with potential pharmacological activity.
Biology
Receptor studies: It may be used in studies to understand its interaction with various biological receptors, such as adrenergic or serotonergic receptors.
Medicine
Pharmacological research: The compound could be investigated for its potential therapeutic effects, including its use as an antidepressant, anxiolytic, or cardiovascular agent.
Industry
Chemical intermediates: It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” would likely involve its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar phenoxypropanolamine structure.
Metoprolol: Another beta-blocker with a related chemical structure.
Uniqueness
“1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenoxypropanolamines.
Properties
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h2,5-6,9-14,21,24,28H,1,3-4,7-8,15-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPVOKTEVETBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)




